Vanillyl nonanoate can be synthesized through enzymatic processes involving lipases, particularly Novozym 435, which catalyzes the esterification of vanillyl alcohol with fatty acids. This compound is primarily studied within the context of its biological activities and applications in enhancing flavor profiles and health benefits in various products.
The synthesis of vanillyl nonanoate typically involves lipase-catalyzed transesterification reactions. The following are key methods and conditions for its synthesis:
Vanillyl nonanoate has a molecular formula of and a molecular weight of approximately 270.42 g/mol. The structure consists of a vanillyl moiety (derived from vanillin) linked to a nonanoate group.
Vanillyl nonanoate participates in various chemical reactions due to its ester functionality:
The biological activity of vanillyl nonanoate is closely related to its interaction with sensory receptors, particularly the transient receptor potential vanilloid 1 (TRPV1). This receptor is known for mediating pain and heat sensations:
Vanillyl nonanoate exhibits several notable physical and chemical properties:
Vanillyl nonanoate has various scientific applications across multiple fields:
Vanillyl nonanoate (C₁₇H₂₇NO₃) is systematically named as N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide or alternatively as nonanoic acid vanillylamide. This crystalline solid possesses a molecular weight of 293.4 g/mol and features a biphasic molecular structure consisting of a polar vanillyl head group (4-hydroxy-3-methoxybenzyl) and a hydrophobic nonanoyl tail (CH₃(CH₂)₇CO-). The molecule's rotatable bond count of 10 contributes to its conformational flexibility, while its logP value of approximately 4.2 indicates significant lipophilicity, influencing its biological interactions and solubility profile [8] [9].
The critical structural elements include: (1) the phenolic hydroxyl group at position 4 of the aromatic ring, which serves as a hydrogen bond donor; (2) the methoxy substituent at position 3; (3) the amide linkage (-NH-C=O) that bridges the aromatic and aliphatic domains; and (4) the nine-carbon saturated alkyl chain. Unlike capsaicin (which contains an unsaturated C9 chain with 8-methyl-N-vanillyl-6-nonenamide configuration), vanillyl nonanoate possesses a fully saturated aliphatic chain without methyl branching, significantly influencing its biological activity profile and receptor interactions [4] [8].
Table 1: Molecular Characteristics of Vanillyl Nonanoate
Property | Specification | Biological Significance |
---|---|---|
Molecular Formula | C₁₇H₂₇NO₃ | Defines elemental composition |
IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | Systematic chemical nomenclature |
Hydrogen Bond Donors | 2 (phenolic OH, amide NH) | Molecular interaction capabilities |
Hydrogen Bond Acceptors | 3 (carbonyl O, phenolic O, methoxy O) | Solubility and binding properties |
Topological Polar Surface Area | 58.6 Ų | Membrane permeability indicator |
Canonical SMILES | CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | Linear molecular representation |
The crystalline structure of vanillyl nonanoate facilitates various intermolecular interactions, including hydrogen bonding via the amide group and π-π stacking through the aromatic ring system. These properties contribute to its thermal stability, with a melting point range of 62-65°C, similar to capsaicin but with distinct crystalline packing arrangements. Its solubility profile shows preferential dissolution in organic solvents including ethanol, acetone, and dimethyl sulfoxide, while remaining virtually insoluble in water (<0.0013 g/100 mL), a characteristic that influences extraction methodologies and formulation approaches [5] [8].
Vanillyl nonanoate was initially identified as a synthetic analogue of natural Capsicum compounds before its detection in pepper species. Its discovery emerged from structural-activity relationship studies of capsaicinoids during the mid-20th century, when researchers systematically modified capsaicin's structure to explore the biochemical basis of pungency. The critical breakthrough came with the recognition that replacing the unsaturated vanillylamide side chain with a saturated fatty acid abolished pungency while retaining biological activities [4] [7].
Unlike capsaicinoids which are exclusively biosynthesized in the placental tissues of pungent peppers, vanillyl nonanoate occurs in minute quantities across both pungent and non-pungent Capsicum varieties. Advanced analytical techniques eventually confirmed its natural occurrence as a secondary metabolite in Capsicum annuum, particularly in cultivars traditionally considered non-pungent. This discovery positioned vanillyl nonanoate within the broader metabolic landscape of Capsicum species as part of the plant's chemical defense arsenal against pathogens [6] [7].
The evolutionary significance of vanillyl nonanoate relates to its function as an antifungal agent in plant defense. Research indicates that Capsicum species produce this compound to combat fungal pathogens like Fusarium, which threaten seed viability. The compound achieves this through membrane disruption and inhibition of spore germination, providing protection without deterring avian seed dispersers (which, unlike mammals, are insensitive to vanilloid compounds). This selective activity represents an elegant evolutionary adaptation balancing defense and dispersal strategies in plants [2] [7].
The synthetic accessibility of vanillyl nonanoate accelerated its investigation. Early synthetic routes employed Schotten-Baumann reactions between vanillylamine and nonanoyl chloride. Contemporary methods utilize enzymatic catalysis with lipases in non-aqueous media or chemical coupling using diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran, yielding approximately 67% efficiency. Alternative protocols employing cerium chlorate catalysis achieve 70% yields, facilitating research-scale and industrial production [4].
Vanillyl nonanoate belongs to the capsinoid class of compounds, defined by their ester bond (vanillyl alcohol + fatty acid) as opposed to the amide bond characteristic of capsaicinoids. This distinction profoundly impacts their bioactivity profiles: capsinoids lack the pronounced pungency of capsaicinoids because they cannot effectively activate the TRPV1 receptor (Transient Receptor Potential Vanilloid 1), which mediates the burning sensation associated with chili peppers. The molecular basis for this difference lies in the critical requirement of an amide bond for stable interaction with the TRPV1 receptor's binding pocket [7].
The structural taxonomy of Capsicum compounds reveals three primary categories:
Table 2: Classification of Vanillyl Nonanoate Among Capsicum Metabolites
Compound Class | Bond Type | Representative Members | Pungency |
---|---|---|---|
Capsaicinoids | Amide | Capsaicin, Dihydrocapsaicin | High (15,000-16M SHU) |
Capsinoids | Ester | Vanillyl nonanoate, Capsiate | Non-pungent |
Capsiconinoids | Varied | Capsiconiate | Non-pungent |
Within the capsinoid category, vanillyl nonanoate specifically represents a C9 homologue with a straight-chain nonanoic acid moiety. Its structural analogues include capsiate (vanillyl ester of C8 fatty acid), dihydrocapsiate (vanillyl ester of C10 fatty acid), and nordihydrocapsiate (vanillyl ester of C11 fatty acid). The biological activities of these compounds vary with acyl chain length, with C9-C10 chains demonstrating optimal bioactivity in agricultural applications. Unlike branched-chain capsaicinoids that primarily serve as mammalian deterrents, straight-chain capsinoids like vanillyl nonanoate have evolved primarily as antifungal agents in plant defense mechanisms [7].
Chemically, vanillyl nonanoate is also known as nonivamide (or pseudocapsaicin), though this designation is sometimes confusingly applied to both natural and synthetic forms. Regulatory bodies recognize it under multiple designations including FEMA GRAS 2787 for food use and CAS 2444-46-4 for chemical identification. Its structural relationship to capsaicin has positioned it as a valuable non-pungent alternative for applications where the irritant properties of capsaicinoids are undesirable [7] [8].
The biosynthetic pathway of vanillyl nonanoate diverges from capsaicinoids at the stage of vanillin metabolism. While capsaicinoids incorporate vanillylamine (derived from phenylalanine via the phenylpropanoid pathway), capsinoids utilize vanillyl alcohol esterified with coenzyme A-activated fatty acids through the action of acyltransferases. The specificity of these enzymes determines the chain length incorporated, with vanillyl nonanoate production dependent on enzymes with preference for nonanoyl-CoA [4] [7].
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